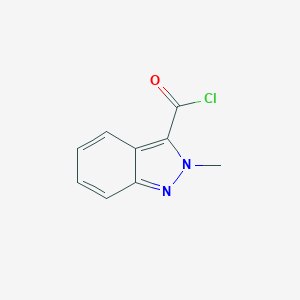
3-Isopropylthiophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropylthiophenol, also known as 3-ITP, is a chemical compound that belongs to the family of thiophenols. It is a colorless to yellow liquid with a strong odor and is used in various scientific research applications.
Wirkmechanismus
The mechanism of action of 3-Isopropylthiophenol is not fully understood. However, it is believed that the compound acts as a reducing agent and undergoes oxidation to form a thiophenoxyl radical. This radical can then undergo further reactions to form other intermediates that may be involved in various chemical reactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 3-Isopropylthiophenol. However, it has been reported that the compound can induce oxidative stress in cells, which may lead to cell damage or death. Additionally, it has been shown to have antimicrobial activity against certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Isopropylthiophenol in lab experiments is its ease of synthesis and availability. It is also relatively stable and can be stored for long periods of time. However, one limitation is that the compound has a strong odor, which may make it difficult to work with in certain settings. Additionally, the compound may be toxic and should be handled with care.
Zukünftige Richtungen
There are several future directions for research on 3-Isopropylthiophenol. One area of interest is its potential use as a catalyst in various chemical reactions. Additionally, further studies are needed to understand the mechanism of action and biochemical effects of the compound. Finally, research on the potential therapeutic applications of 3-Isopropylthiophenol is also warranted.
Synthesemethoden
The synthesis of 3-Isopropylthiophenol involves the reaction of isopropyl mercaptan with 1,3-dichloro-2-propanol in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction takes place under reflux conditions and yields 3-Isopropylthiophenol as a product. The purity of the product can be increased by distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Isopropylthiophenol has been used in various scientific research applications such as organic synthesis, electrochemistry, and analytical chemistry. It is also used as a reagent in the preparation of thioesters, thioethers, and other sulfur-containing compounds. Additionally, 3-Isopropylthiophenol is used as a ligand in the synthesis of metal complexes for catalytic reactions.
Eigenschaften
CAS-Nummer |
178959-93-8 |
|---|---|
Produktname |
3-Isopropylthiophenol |
Molekularformel |
C9H12S |
Molekulargewicht |
152.26 g/mol |
IUPAC-Name |
3-propan-2-ylbenzenethiol |
InChI |
InChI=1S/C9H12S/c1-7(2)8-4-3-5-9(10)6-8/h3-7,10H,1-2H3 |
InChI-Schlüssel |
AELUMDDQRLJQRX-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC=C1)S |
Kanonische SMILES |
CC(C)C1=CC(=CC=C1)S |
Synonyme |
Benzenethiol, 3-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(2-(2-Methoxyethoxy)ethyl)-4-chloro-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B66633.png)
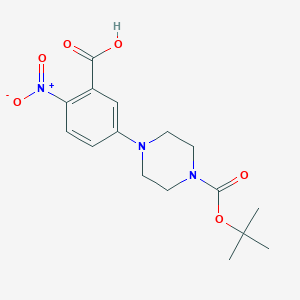
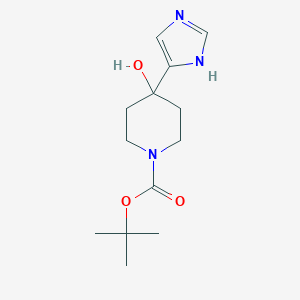
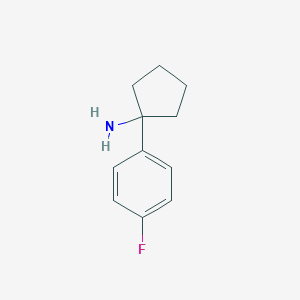
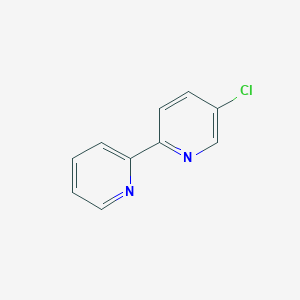
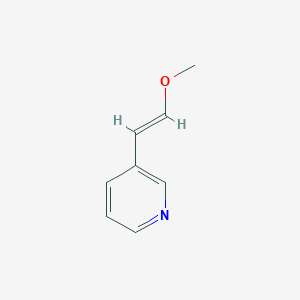
![Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate](/img/structure/B66642.png)
![2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B66649.png)


